molecular formula C13H25N3O B7919552 (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one

Cat. No.: B7919552
M. Wt: 239.36 g/mol
InChI Key: JDSDHTLGADSAJV-VUWPPUDQSA-N
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Description

(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one (CAS: 1354028-39-9) is a chiral organic compound featuring a piperidine backbone substituted with cyclopropyl-methyl-amino and aminopropanone moieties. Its molecular formula is C₁₂H₂₃N₃O, with a molecular weight of 225.33 g/mol. The stereospecific (S)-configuration at the amino group and the cyclopropane ring contributes to its unique physicochemical and pharmacological properties. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting neurological receptors, though specific therapeutic applications remain under investigation .

Properties

IUPAC Name

(2S)-2-amino-1-[3-[[cyclopropyl(methyl)amino]methyl]piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c1-10(14)13(17)16-7-3-4-11(9-16)8-15(2)12-5-6-12/h10-12H,3-9,14H2,1-2H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSDHTLGADSAJV-VUWPPUDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)CN(C)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one, also known as AM97251, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is C13_{13}H25_{25}N3_3O, with a molecular weight of approximately 239.36 g/mol. The compound features a chiral center, which is critical for its biological interactions. Its structure includes an amino group, a piperidine ring, and a cyclopropyl group, which contribute to its unique pharmacological properties.

Research indicates that (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one may interact with various neurotransmitter systems, particularly the dopamine receptors. Studies have shown that it acts as a selective agonist for the D3 dopamine receptor, promoting β-arrestin translocation and G protein activation without significant activity at the D2 receptor . This selective action suggests potential therapeutic applications in treating disorders related to dopamine dysregulation.

Biological Activity Overview

The biological activities of (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one can be summarized as follows:

Activity Description
Dopamine Receptor Agonism Selectively activates D3 receptors; potential implications in treating Parkinson's disease and schizophrenia .
Neuroprotective Effects May protect against neurodegenerative processes through modulation of dopaminergic signaling pathways.
Antidepressant Potential Structural similarities with known antidepressants suggest possible mood-enhancing effects; further studies needed to confirm efficacy .
Antioxidant Activity Exhibits properties that may reduce oxidative stress in neuronal cells, contributing to overall neuroprotection.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one:

  • Dopamine Receptor Studies : In vitro assays demonstrated that the compound effectively promotes D3 receptor-mediated signaling pathways while exhibiting minimal activity at D2 receptors. This selectivity is crucial for developing treatments with fewer side effects associated with broader receptor activation .
  • Neuroprotective Research : Experimental models have shown that (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one may reduce neuronal cell death in models of oxidative stress, indicating its potential as a neuroprotective agent.
  • Antidepressant Activity : Preliminary investigations suggest that the compound may influence serotonin levels indirectly through its dopaminergic activity, warranting further exploration into its antidepressant properties .

Scientific Research Applications

CNS Disorders

(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one has been investigated for its potential use in treating central nervous system (CNS) disorders. Its structural similarity to known psychoactive compounds positions it as a candidate for further exploration in neuropharmacology.

Case Study: Antidepressant Effects

A study demonstrated that derivatives of this compound exhibited significant antidepressant-like effects in animal models. The mechanism was hypothesized to involve modulation of serotonin and norepinephrine pathways, similar to existing antidepressants .

Pain Management

The compound has also shown promise in pain management, particularly in neuropathic pain models. Its interaction with specific receptors may provide analgesic effects.

Case Study: Analgesic Activity

In preclinical studies, (S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one was found to reduce pain responses significantly compared to control groups, suggesting its utility in developing new pain relief medications .

Drug Development

The compound serves as a valuable intermediate in the synthesis of more complex molecules aimed at treating various conditions, including anxiety and depression.

Data Table: Synthetic Routes

RouteDescriptionYield (%)
Route ADirect amination of piperidine derivatives85%
Route BCyclization reactions with cyclopropyl amines75%

Research Tool

(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one is utilized in research laboratories as a reference compound for studying receptor interactions and drug efficacy.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Differences
(S)-2-Amino-1-{3-[(cyclopropyl-methyl-amino)-methyl]-piperidin-1-yl}-propan-1-one 1354028-39-9 C₁₂H₂₃N₃O 225.33 Cyclopropyl-methyl-amino substituent on piperidine; (S)-configuration at the amino group.
(S)-2-Amino-1-[(R)-3-(benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-propan-1-one 1401665-37-9 C₁₇H₂₅N₃O 287.41 Pyrrolidine backbone; benzyl-cyclopropyl-amino substituent.
(S)-2-Amino-1-[(S)-3-(benzyl-isopropyl-amino)-pyrrolidin-1-yl]-3-methylbutan-1-one 1254927-47-3 C₁₉H₃₀N₃O 316.47 Branched 3-methylbutanone; isopropyl-benzyl substitution on pyrrolidine.
(S)-2-Amino-1-{2-[(isopropyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one 827614-50-6 C₁₂H₂₄N₃O 226.34 Pyrrolidine backbone; isopropyl-methyl-amino substituent at position 2.
3-Amino-1-(2-methylpiperidin-1-yl)propan-1-one 244789-26-2 C₉H₁₈N₂O 170.25 Simplified structure: lacks cyclopropane and methyl-amino substituents.

Key Observations

Backbone Variability :

  • The target compound uses a piperidine ring , whereas analogs like 1401665-37-9 and 1254927-47-3 employ pyrrolidine , which reduces ring strain and alters conformational flexibility .
  • The presence of a cyclopropyl group in the target compound enhances metabolic stability compared to analogs with bulkier substituents (e.g., benzyl or isopropyl groups) .

Isopropyl groups (e.g., 827614-50-6) introduce steric hindrance, which may limit receptor binding compared to the cyclopropyl-methyl group in the target compound .

Stereochemical Impact: The (S)-configuration at the amino group in the target compound is critical for chiral recognition in biological systems. Analogs with (R)-configurations or racemic mixtures often show reduced activity .

Preparation Methods

Construction of the Piperidine Core

The piperidine ring is typically synthesized via cyclization or hydrogenation of pre-existing heterocyclic precursors. For example, hydrogenation of tetrahydropyridine derivatives using platinum catalysts (e.g., PtO₂ or 5% Pt/C) in alcohol solvents (ethanol-methanol mixtures) achieves high selectivity for the desired stereochemistry. This method mirrors protocols used for analogous pyrrolidine systems, where platinum catalysts under hydrogen gas facilitate saturation of double bonds while preserving chiral centers.

Introduction of the Cyclopropylmethylamine Group

Reductive amination is a cornerstone for introducing the cyclopropylmethylamine substituent. A representative protocol involves reacting a primary amine with cyclopropanecarboxaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). For instance, in pyridopyrimidine syntheses, aldehydes such as 3,4,5-trimethoxybenzaldehyde undergo reductive amination with amino intermediates to install substituted amine groups. Applied here, this method would involve coupling a piperidine intermediate with cyclopropylmethylamine precursors under inert atmospheres (e.g., nitrogen).

Formation of the Amino Ketone Moiety

The amino ketone segment is constructed via nucleophilic acyl substitution or coupling reactions. Copper-catalyzed Ullmann-type couplings are effective for linking aromatic or heteroaromatic groups to amine-containing scaffolds. For example, reactions between brominated intermediates and 2H-pyridazin-3-one derivatives in dimethylformamide (DMF) at 100–160°C yield coupled products. Similarly, the amino ketone group can be introduced using protected glycine derivatives, followed by deprotection and oxidation steps.

Catalysts and Reaction Conditions

Hydrogenation Catalysts

Platinum-based catalysts dominate hydrogenation steps due to their efficiency in saturing heterocycles without racemization:

CatalystSolvent SystemTemperature (°C)Reaction Time (h)
PtO₂Ethanol-Methanol (3:1)25–5012–24
5% Pt/CEthanol50–806–12

Data adapted from pyrrolidine syntheses.

Reductive Amination Conditions

Optimal reductive amination requires mild reducing agents and polar aprotic solvents:

Reducing AgentSolventTemperature (°C)Yield (%)
NaBH₃CNDMF25–4070–85
NaBH(OAc)₃Dichloromethane0–2565–80

Examples from pyridopyrimidine syntheses.

Copper-Catalyzed Coupling Reactions

Copper catalysts enable C–N bond formation in DMF or NMP:

CatalystBaseTemperature (°C)Reaction Time (h)
CuClK₂CO₃120–16024–48
CuICs₂CO₃100–14012–36

Adapted from Ullmann-type coupling protocols.

Purification and Isolation Techniques

Solvent Extraction and Washing

Post-reaction mixtures are typically extracted with ethyl acetate or dichloromethane and washed with brine (25% NaCl) to remove polar impurities. For example, in the final step of a related pyrrolidine synthesis, organic layers were washed three times with brine, dried over MgSO₄, and concentrated under reduced pressure.

Chromatographic Purification

Flash chromatography on silica gel (eluent: ethyl acetate/hexane gradients) resolves intermediates, while reverse-phase HPLC (C18 columns, acetonitrile/water gradients) purifies the final compound.

Crystallization

Recrystallization from ethanol or methanol yields high-purity crystals. For instance, tartrate salts of chiral amines crystallize efficiently in ethanol-methanol mixtures.

Industrial-Scale Optimization

Flow Microreactor Systems

Continuous flow systems enhance reaction control and scalability. A patent-pending method for analogous compounds uses microreactors to maintain precise temperature (±2°C) and residence time, improving yield by 15–20% compared to batch processes.

Green Chemistry Considerations

Solvent recycling (e.g., DMF recovery via distillation) and catalytic hydrogenation (vs. stoichiometric reductants) reduce environmental impact .

Q & A

Q. What synthetic methodologies are recommended for constructing the piperidine-cyclopropylmethylamine core of this compound?

The synthesis of the piperidine-cyclopropylmethylamine moiety can be achieved via reductive amination or nucleophilic substitution. For example, cyclopropylmethylamine can react with a piperidinyl aldehyde intermediate under catalytic hydrogenation (e.g., Pd/C or NaBH3_3CN) to form the secondary amine linkage. Subsequent functionalization of the piperidine nitrogen with a propan-1-one group may involve coupling reactions such as the Mannich reaction or amide bond formation .

Q. How can researchers confirm the stereochemical purity of the (S)-enantiomer in this compound?

Chiral analytical techniques are critical:

  • Chiral HPLC : Use a column with a chiral stationary phase (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol with 0.1% diethylamine. Compare retention times against a racemic mixture .
  • Optical Rotation : Measure specific rotation ([α]D_D) and compare to literature values for enantiopure standards.
  • X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration .

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and cyclopropane ring integrity.
  • Mass Spectrometry (HRMS) : Confirm molecular formula via exact mass analysis.
  • HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can synthetic yields be optimized for the cyclopropane-containing intermediate?

Cyclopropane rings are sensitive to ring-opening under acidic or high-temperature conditions. Strategies include:

  • Protective Group Chemistry : Temporarily mask reactive sites (e.g., Boc-protection for amines).
  • Low-Temperature Reactions : Perform key steps (e.g., cyclopropane formation) at 0–5°C to minimize decomposition.
  • Catalytic Systems : Use transition-metal catalysts (e.g., Cu(I)) for stereoselective cyclopropanation .

Q. What computational approaches predict the compound’s binding affinity to neurological targets?

  • Molecular Docking : Model interactions with receptors (e.g., σ-1 or NMDA receptors) using software like AutoDock Vina. Focus on the piperidine and cyclopropyl groups’ roles in hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

  • Dose-Response Curves : Compare EC50_{50}/IC50_{50} values in cell-based vs. cell-free assays to identify off-target effects.
  • Metabolic Stability Tests : Use liver microsomes to evaluate if rapid degradation explains inconsistent potency .
  • Receptor Profiling : Screen against a panel of related receptors (e.g., GPCRs, ion channels) to rule out promiscuity .

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